molecular formula C24H26N2O2 B3859785 N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine

N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine

Cat. No.: B3859785
M. Wt: 374.5 g/mol
InChI Key: QYTCOYRDRMPWPU-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a dimethoxyphenyl group and an ethylcarbazolyl group attached to a methanamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in THF.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functional groups make it versatile for various applications in research and industry.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-4-26-22-8-6-5-7-20(22)21-13-17(9-12-23(21)26)15-25-16-18-10-11-19(27-2)14-24(18)28-3/h5-14,25H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTCOYRDRMPWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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